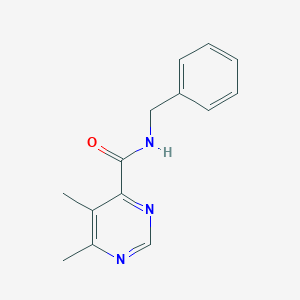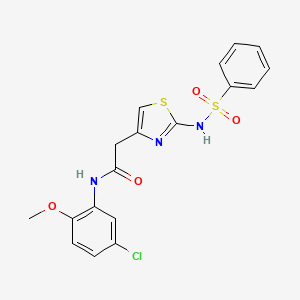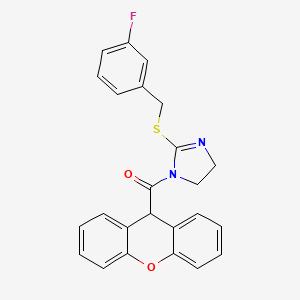
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C24H19FN2O2S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Fluorophores
Research on similar fluorinated compounds shows that fluorination can significantly enhance photostability and improve spectroscopic properties, making these compounds valuable as fluorophores in imaging and sensing applications. For instance, the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution has been reported. These compounds, due to their tunable absorption and emission spectra, could be precursors to fluorinated analogues of widely used dyes like fluorescein and rhodamine, thereby expanding the toolkit available for biological imaging and diagnostic assays (Woydziak et al., 2012).
Antioxidant and Medicinal Chemistry
The presence of xanthine oxidase inhibitory and antioxidant properties in benzophenone tagged thiazolidinone analogs suggests that compounds with similar structural features could have therapeutic potential. The synthesis of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides has shown significant xanthine oxidase inhibition and potent antioxidant properties. Such findings indicate the potential of these compounds in the development of treatments for diseases related to oxidative stress and xanthine oxidase activity, such as gout or certain types of cardiovascular diseases (Lakshmi Ranganatha et al., 2014).
Protective Groups in Peptide Synthesis
The use of xanthenyl protecting groups for cysteine in peptide synthesis, as explored in the context of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy, demonstrates the utility of xanthene derivatives in the synthesis of complex biomolecules. These protecting groups can be introduced and removed under specific conditions without disrupting other functional groups within the molecule. This research illustrates the importance of such compounds in facilitating the synthesis of peptides with potential applications in drug development and molecular biology research (Han & Bárány, 1997).
properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2S/c25-17-7-5-6-16(14-17)15-30-24-26-12-13-27(24)23(28)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-11,14,22H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNIWAKSRGZMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

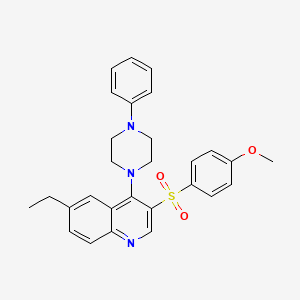


![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)
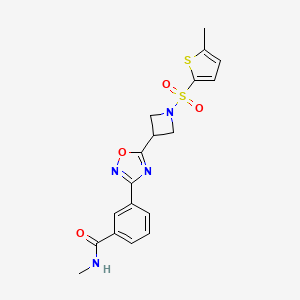
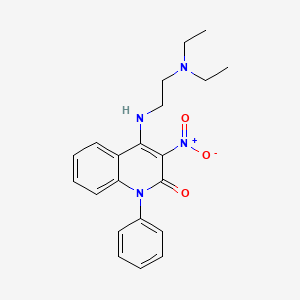
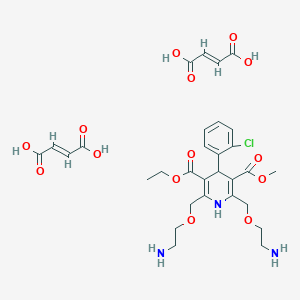
![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)
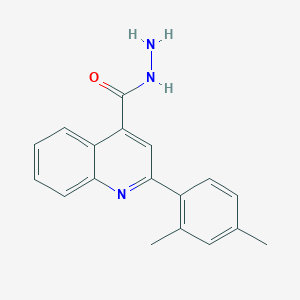

![8-(2-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2693356.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)
